molecular formula C15H16N2O2S B1238131 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea

1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea

Cat. No. B1238131
M. Wt: 288.4 g/mol
InChI Key: JTKXTGXHHYEMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-[2-(methylthio)phenyl]urea is a member of ureas.

Scientific Research Applications

Crystal Structure Analysis

  • The compound 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea shares structural similarities with metobromuron, a phenylurea herbicide. A study on metobromuron revealed its crystal structure and interactions, forming chains along specific axes and a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).

Synthesis Methods

  • Research by Sarantou & Varvounis (2022) explored the synthesis of similar phenylurea compounds, providing insights into different methods of synthesis and their yields, highlighting the compound's chemical versatility and potential for varied applications (Sarantou & Varvounis, 2022).

Medical Applications

  • A study by Zarghi et al. (2008) on 1,3-diarylurea derivatives, including compounds structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, showed potent inhibitory activity in cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory and cancer therapeutic applications (Zarghi et al., 2008).

Optical and Electronic Properties

  • Research on functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are structurally similar to the compound , has shown interesting electronic properties, which could have applications in material science and photophysical studies (Singh et al., 2016).

Anticancer Investigations

  • A study on urea derivatives, including compounds similar to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, explored their potential in inhibiting enzymes and their effects on cancer cell lines, indicating potential applications in cancer research and treatment (Mustafa, Perveen, & Khan, 2014).

ROCK Inhibition for Cancer Treatment

  • Pireddu et al. (2012) studied 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, compounds structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, as potent ROCK inhibitors, showing promise in human lung cancer treatment (Pireddu et al., 2012).

Nonlinear Optical Materials

Potential Anti-Cancer Agents

  • Feng et al. (2020) researched diaryl ureas, finding potent antiproliferative effects on various cancer cell lines, indicating the potential of 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea derivatives as anti-cancer agents (Feng et al., 2020).

Corrosion Inhibition

  • Bahrami & Hosseini (2012) explored the corrosion inhibition properties of similar urea compounds, suggesting applications in material science and industrial chemistry (Bahrami & Hosseini, 2012).

Structural and Optical Properties

Inhibition of Translation Initiation in Cancer

  • Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, could inhibit cancer cell proliferation by affecting translation initiation (Denoyelle et al., 2012).

properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea

InChI

InChI=1S/C15H16N2O2S/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18)

InChI Key

JTKXTGXHHYEMKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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